3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride CAS number 1185301-92-1
3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride CAS number 1185301-92-1
An In-Depth Technical Guide to 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride (CAS: 1185301-92-1): A Key Intermediate in Modern Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride (CAS No. 1185301-92-1), a molecule of significant interest to researchers and professionals in drug development. The compound synergistically combines three critical structural motifs: a pyrrolidine ring, a phenoxy linker, and an ortho-substituted trifluoromethylphenyl group. The pyrrolidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to impart favorable physicochemical properties and three-dimensional complexity.[1][2][3] The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, employed to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[4][5][6] This guide details the compound's structural characteristics, proposes a robust synthetic pathway with a detailed experimental protocol, outlines a comprehensive analytical characterization strategy, and explores its applications as a valuable intermediate in the synthesis of pharmacologically active agents.
The Strategic Importance of the Trifluoromethyl-Phenoxy-Pyrrolidine Scaffold
The design of novel therapeutics often relies on the strategic combination of well-understood pharmacophoric elements. 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride is an exemplar of this approach, integrating two key components that are highly valued in medicinal chemistry.
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The Pyrrolidine Ring: As one of the most common five-membered nitrogen heterocycles in approved pharmaceuticals, the pyrrolidine ring offers several advantages.[2] Its non-planar, flexible structure allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with protein binding pockets.[1] Furthermore, the secondary amine of the pyrrolidine provides a versatile synthetic handle for further molecular elaboration, while also potentially serving as a hydrogen bond donor or acceptor to enhance target engagement.[3]
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The Trifluoromethyl Group: The incorporation of fluorine, particularly as a trifluoromethyl (-CF3) group, is a proven strategy for optimizing drug candidates.[5][7] The high electronegativity and metabolic stability of the C-F bond mean that the -CF3 group can block metabolic hotspots, thereby increasing a drug's half-life.[4][6] It also significantly increases lipophilicity, which can improve membrane permeability and bioavailability.[4][8] In this specific molecule, the ortho position of the -CF3 group on the phenoxy ring introduces distinct steric and electronic properties that can be exploited to achieve selective target binding.
A patent for a related, more complex molecule, (S)-2-(4-(hydroxymethyl)phenoxy)-1-(3-(2-(trifluoromethyl)phenoxy)pyrrolidin-1-yl)ethanone, identifies it as an inhibitor of stearoyl CoA desaturase (SCD).[9] This strongly suggests that the core 3-(2-(trifluoromethyl)phenoxy)pyrrolidine scaffold is a key pharmacophore being actively investigated for the treatment of metabolic diseases.
Physicochemical and Structural Characteristics
The fundamental properties of a compound are critical for its application in synthesis and research. The key identifiers and calculated properties for 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 1185301-92-1 | [10] |
| Molecular Formula | C₁₁H₁₃ClF₃NO | [10] |
| Molecular Weight | 267.67 g/mol | [10] |
| Canonical SMILES | FC(C1=CC=CC=C1OC2CNCC2)(F)F.[H]Cl | [10] |
| Physical Form | Expected to be a solid (crystalline or amorphous) | Inferred |
| Solubility | Expected to be soluble in polar solvents (e.g., water, methanol, DMSO) | Inferred |
As a hydrochloride salt, the compound is expected to be a solid at room temperature with improved stability and handling characteristics compared to the free base. Its salt form typically enhances solubility in aqueous and polar organic solvents, which is advantageous for both synthetic reactions and biological assays.[11]
Proposed Synthetic Pathway and Experimental Protocol
Caption: Proposed synthetic workflow for the target compound.
Detailed Step-by-Step Protocol
This protocol describes a self-validating system where the successful isolation and characterization of the intermediate in each step confirms the reaction's success before proceeding.
Materials and Reagents:
-
Boc-(R)-3-hydroxypyrrolidine
-
2-Fluorobenzotrifluoride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
4M HCl in 1,4-dioxane
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Diethyl ether (Et₂O)
Step 1: Synthesis of Boc-3-(2-(Trifluoromethyl)phenoxy)pyrrolidine
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Rationale: This step utilizes a Williamson ether synthesis, a reliable method for forming ether linkages. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the hydroxyl group of the protected pyrrolidine, forming a potent alkoxide nucleophile. Anhydrous DMF is the solvent of choice as it is polar aprotic, effectively solvating the cation without interfering with the nucleophile.
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add Boc-(R)-3-hydroxypyrrolidine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise, monitoring for hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
Add 2-fluorobenzotrifluoride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup and Purification: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash sequentially with water (2x), saturated NaHCO₃ (1x), and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to yield the pure Boc-protected intermediate.
Step 2: Deprotection to Yield the Free Base
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Rationale: The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group that is stable to many reaction conditions but is easily cleaved under acidic conditions.[9] This step is necessary to unmask the secondary amine for subsequent reactions or for forming the final hydrochloride salt.
-
Dissolve the purified intermediate from Step 1 in a minimal amount of a suitable solvent like dichloromethane (DCM) or Et₂O.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. Deprotection is often rapid (30-60 minutes) and can be visualized by the precipitation of the hydrochloride salt.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting solid is the crude hydrochloride salt, which can be used directly in the next step or neutralized to isolate the free base if desired.
Step 3: Formation and Purification of the Hydrochloride Salt
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Rationale: Converting the free base amine to its hydrochloride salt provides a stable, solid material that is easier to handle, weigh, and store than the often-oily free base. It also improves aqueous solubility.
-
If the free base was isolated after Step 2, dissolve it in a suitable solvent like Et₂O or isopropanol.
-
Slowly add a solution of HCl (e.g., 2M HCl in Et₂O) dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold Et₂O to remove any non-polar impurities.
-
Dry the final product, 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride, under high vacuum to a constant weight.
Analytical Characterization Profile
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following methods provide a comprehensive profile.[12]
Caption: Logical workflow for analytical characterization.
Expected Spectroscopic Data
The following table summarizes the predicted data based on the compound's structure. Actual experimental values may vary slightly.
| Technique | Expected Results |
| HPLC | A single major peak with >98% purity when monitored at a suitable UV wavelength (e.g., 230 or 254 nm).[13][14] |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ (free base, C₁₁H₁₃F₃NO⁺): 232.0949. Observed value should be within ±5 ppm. |
| ¹H NMR | Aromatic (δ 7.0-7.8 ppm): 4 protons exhibiting complex splitting patterns characteristic of an ortho-substituted phenyl ring. Pyrrolidine CH-O (δ ~5.0 ppm): 1 proton, likely a multiplet. Pyrrolidine CH₂-N & CH₂-C (δ 3.0-4.0 ppm): 4 protons, complex overlapping multiplets. Pyrrolidine NH (δ ~9.0-10.0 ppm): 1 proton, broad singlet (as hydrochloride salt).[15][16] |
| ¹³C NMR | Aromatic (δ 115-160 ppm): 6 signals (one quaternary C-O, one quaternary C-CF₃, four CH). CF₃ (δ ~123 ppm): 1 signal, likely a quartet due to C-F coupling. Pyrrolidine (δ 45-80 ppm): 3 signals (CH-O, CH₂-N, CH₂-C).[17] |
| ¹⁹F NMR | CF₃ (δ ~ -60 ppm): 1 signal, singlet. |
Applications in Research and Drug Development
3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride is not an end-product therapeutic but rather a high-value chemical intermediate or building block. Its primary utility lies in its bifunctional nature:
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A Pre-formed Pharmacophore: The entire molecule can be considered a pharmacophore for targets like stearoyl CoA desaturase, as suggested by patent literature.[9] Researchers can use this compound as a starting point for library synthesis, exploring modifications to the pyrrolidine nitrogen to optimize potency, selectivity, and pharmacokinetic properties.
-
A Versatile Synthetic Intermediate: The free secondary amine is a nucleophilic handle ready for a wide array of chemical transformations. It can be readily acylated, alkylated, sulfonylated, or used in reductive amination and coupling reactions to build larger, more complex drug candidates. This makes it an attractive building block for programs targeting not only metabolic diseases but potentially central nervous system (CNS) disorders, oncology, and inflammation, where pyrrolidine and trifluoromethyl motifs are frequently found.[5][18][19]
The strategic placement of the trifluoromethyl group provides a unique electronic and steric profile that can be used to probe protein-ligand interactions, potentially leading to compounds with improved potency and selectivity compared to non-fluorinated or differently substituted analogues.[4][6]
Conclusion
3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride stands as a well-designed and highly valuable molecule for the drug discovery process. It masterfully combines the proven "privileged" pyrrolidine scaffold with the powerful property-enhancing effects of a trifluoromethyl group. Its synthetic accessibility via established chemical routes and its versatile reactivity make it an indispensable tool for medicinal chemists. As research into complex metabolic and neurological targets continues, the demand for sophisticated, rationally designed building blocks like this one will undoubtedly grow, solidifying its role in the development of next-generation therapeutics.
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